molecular formula C14H8ClF2N5O B12626978 N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide

N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12626978
M. Wt: 335.69 g/mol
InChI Key: BAEIERBUUIICBN-UHFFFAOYSA-N
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Description

Key Comparisons:

  • Tetrazole Positioning :

    • Unlike N-(2,4-dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide , where the tetrazole is para to the amide, this compound positions the tetrazole ortho to the amide, altering π-π stacking potential.
    • In N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide (PubChem CID 2805068), a sulfonamide replaces the benzamide-tetrazole system, reducing aromatic conjugation.
  • Halogen Effects :

    • The 3-chloro-4-fluorophenyl group provides greater electronegativity than the 2,4-dichlorophenyl group in CID 7026841, influencing receptor binding affinity.
    • Compared to 3-(difluoromethyl)-1-methyl-N-[2-(3,4,5-trifluorophenyl)phenyl]pyrazole-4-carboxamide , this compound lacks alkyl groups, reducing steric hindrance.
  • Conformational Rigidity :

    • The tetrazole ring enforces a U-shaped conformation similar to combretastatin analogs, optimizing interactions with biological targets like tubulin. This contrasts with flexible sulfonamide derivatives.
Compound Molecular Weight (g/mol) Key Substituents Notable Feature
This compound 334.2 2-Tetrazol-1-yl, 4-fluoro, 3-chloro-4-fluorophenyl Ortho-substituted tetrazole
N-(2,4-dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 334.2 4-Tetrazol-1-yl, 2,4-dichlorophenyl Para-substituted tetrazole
N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide 331.8 3,5-Dimethyl, sulfonamide Non-aromatic sulfonamide group

Properties

Molecular Formula

C14H8ClF2N5O

Molecular Weight

335.69 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H8ClF2N5O/c15-11-6-9(2-4-12(11)17)19-14(23)10-3-1-8(16)5-13(10)22-7-18-20-21-22/h1-7H,(H,19,23)

InChI Key

BAEIERBUUIICBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3)Cl)F

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis

This method typically involves the following key steps:

  • Step 1: Synthesis of the Benzamide Core

    • The initial step involves the formation of the benzamide structure through the reaction of 4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid with an appropriate amine, such as 3-chloro-4-fluoroaniline.
  • Step 2: Formation of the Tetrazole Ring

    • The tetrazole moiety is introduced via cyclization reactions using sodium azide or other azole-forming agents under acidic or basic conditions.

One-Pot Synthesis

One-pot synthesis simplifies the process by combining multiple reactions into a single vessel, which can significantly reduce reaction time and improve overall yield. This method typically includes:

  • Sequential Reactions
    • The compound can be synthesized by sequentially adding reagents for both the benzamide formation and tetrazole cyclization in one reaction mixture. This often involves using a solvent such as dimethylformamide or acetonitrile and a base like potassium carbonate to facilitate the reactions.

The choice of solvents, temperatures, and reaction times are critical for optimizing yields. Here are some typical conditions observed in various studies:

Step Reagent/Condition Description
1 Solvent: DMF/Acetonitrile Used for dissolving reactants and facilitating reactions
2 Base: Potassium Carbonate Commonly used base to deprotonate amines
3 Temperature: 60°C Typical reaction temperature for cyclization steps
4 Time: 3-5 hours Duration for complete reaction completion

The efficiency of each preparation method can be assessed by evaluating the yield and purity of the final product. Studies have reported yields ranging from 60% to over 90%, depending on the specific conditions employed.

Yield Comparison

Method Yield (%) Purity (%)
Multi-Step 70-85 >95
One-Pot 60-90 >90

Post-synthesis characterization is essential to confirm the structure and purity of N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide. Common techniques include:

The preparation methods for this compound reveal diverse approaches that can be optimized based on desired outcomes such as yield and purity. Multi-step synthesis remains a robust method due to its reliability in achieving high-purity compounds, while one-pot synthesis offers a streamlined alternative that may enhance efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The tetrazole ring can undergo redox reactions under specific conditions.

    Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the tetrazole ring.

Scientific Research Applications

Antimicrobial Properties
Research indicates that derivatives of tetrazole compounds, including N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide, exhibit significant antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with a tetrazole moiety have been reported to possess potent antibacterial properties against Staphylococcus aureus and Escherichia coli .

Anticancer Activity
Tetrazole derivatives are also being investigated for their anticancer potential. The structural features of this compound may contribute to its ability to interfere with cancer cell proliferation. In vitro studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines .

Therapeutic Applications

Anti-inflammatory Effects
Compounds similar to this compound have shown promising anti-inflammatory effects in preclinical studies. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .

Potential Use in Neurological Disorders
Recent studies suggest that tetrazole-containing compounds may have applications in treating neurological disorders due to their ability to modulate neurotransmitter systems . The specific interactions with receptors involved in neurological pathways could lead to novel treatments for conditions such as anxiety and depression.

Case Study 1: Antimicrobial Efficacy

A study published in 2021 evaluated a series of tetrazole derivatives for their antimicrobial activity against various pathogens. Among these, this compound showed significant inhibition against E. coli with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Properties

In another investigation, researchers assessed the anticancer properties of tetrazole derivatives in vitro on breast cancer cell lines. The results indicated that this compound induced apoptosis and inhibited cell proliferation effectively, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance binding affinity to target proteins, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)propanoic acid
  • 4-[5-(3-chloro-4-fluorophenyl)-1H-tetrazol-1-yl]-1-butanamine

Uniqueness

N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with the tetrazole ring, makes it a versatile compound for various applications.

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical formula is C13H9ClF2N5C_{13}H_{9}ClF_{2}N_{5} with a molecular weight of approximately 303.69 g/mol. The presence of both chloro and fluoro substituents on the phenyl rings is significant for its biological activity, influencing its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways, particularly in cancer and infectious diseases.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of similar compounds containing the tetrazole moiety. For instance, derivatives with the 3-chloro-4-fluorophenyl group have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMIC (μg/mL)Reference
N-(3-chloro-4-fluorophenyl)-4-fluoro...Staphylococcus aureus25
N-(3-chloro-4-fluorophenyl)-4-fluoro...Escherichia coli50
N-(3-chloro-4-fluorophenyl)-4-fluoro...Pseudomonas aeruginosa30

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effect of this compound on cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation in breast cancer (MCF7) and lung cancer (A549) cell lines, suggesting potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. It was found to significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential role in managing inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of halogen atoms (chlorine and fluorine) enhances the lipophilicity and bioavailability of the compound, which is crucial for its pharmacological effects. Variations in substituent groups on the benzamide and tetrazole rings can lead to alterations in potency and selectivity against specific biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • Step 1 : React 3-chloro-4-fluoroaniline with a benzoyl chloride derivative containing the tetrazole moiety (e.g., 4-fluoro-2-(1H-tetrazol-1-yl)benzoyl chloride) under anhydrous conditions in acetonitrile at 80–100°C .

  • Step 2 : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to enhance amide bond formation efficiency .

  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane). Typical yields range from 50–70% .

  • Safety : Conduct hazard analysis for reagents like benzoyl chlorides, which are moisture-sensitive and corrosive .

    • Example Reaction Conditions :
ReagentSolventTemperatureTimeYield
3-chloro-4-fluoroanilineAcetonitrile80°C4–6 h54%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • 1H NMR :

  • Tetrazole proton: δ 8.27 (singlet, 1H).
  • Aromatic protons: δ 7.82 (doublet, J = 9 Hz, 2H), δ 7.55–7.30 (multiplet, 4H) .
    • ESI-MS : Major ion peaks at m/z 361.3 (M + H)+ and 344.4 (M − NH3 + H)+ .
    • FT-IR : Stretching vibrations for C=O (amide, ~1650 cm⁻¹) and C-F (1120–1250 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to evaluate this compound’s bioactivity?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Anticancer : MTT assay on lung cancer cell lines (e.g., A549), with IC50 calculations .
  • Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR-TK) using fluorescence-based assays .

Advanced Research Questions

Q. How does the tetrazole moiety influence this compound’s pharmacokinetic properties and target binding?

  • Lipophilicity : The tetrazole group increases metabolic stability and bioavailability compared to carboxylic acid analogs .
  • Binding Interactions : Computational docking (e.g., AutoDock Vina) shows tetrazole forms hydrogen bonds with active-site residues (e.g., Lys745 in EGFR) .
  • SAR Study : Replace tetrazole with other heterocycles (e.g., triazole) to assess potency changes .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • In Vitro/In Vivo Correlation :

  • Issue : High in vitro potency but poor in vivo efficacy.
  • Solution : Evaluate solubility (via shake-flask method) and plasma protein binding (ultrafiltration). Optimize formulations using PEG or cyclodextrins .
    • Metabolite Identification : Use LC-MS/MS to detect active metabolites in liver microsomes .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to identify stable binding poses .
  • ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability (low for this compound) and CYP450 inhibition risks .
  • Key Parameters :

ParameterValue/OutcomeTool/Reference
LogP3.2 (moderate lipophilicity)SwissADME
PSA92.3 Ų (low membrane permeability)PubChem

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